5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted with a carbonitrile group at position 2.
- A piperazine ring at position 5, modified with a 4-fluorobenzoyl moiety.
- A 2-methoxyphenyl group at position 2 of the oxazole ring.
Its molecular formula is C₂₄H₂₁FN₄O₃, with a molecular weight of 432.45 g/mol .
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-5-3-2-4-17(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKJTKPRXPYUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance the compound’s binding affinity. The oxazole ring contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations in Piperazine and Aromatic Groups
The target compound’s structural analogs differ primarily in the substituents on the piperazine ring and the aromatic groups. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Impact of Substituents on Physicochemical Properties
- Fluorine vs. Methoxy Groups: Fluorine substituents (e.g., in and ) increase lipophilicity and metabolic stability due to their electron-withdrawing nature.
- Ethenyl Linkers : Analogs with ethenyl groups (e.g., and ) exhibit extended conjugation, which may influence molecular planarity and binding to hydrophobic pockets in biological targets. The target compound lacks this feature, suggesting differences in steric interactions.
- Chlorine Substitution : Chlorinated analogs (e.g., ) may exhibit higher polarity compared to fluorinated derivatives, affecting bioavailability.
Biological Activity
The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent modifications to introduce the piperazine and fluorobenzoyl groups. The synthetic routes often utilize various reagents and conditions to optimize yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing its potential as an antitumor , antimicrobial , and enzyme-inhibitory agent . Below are key findings from recent studies:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of piperazine showed IC50 values in the micromolar range against cancer cells, suggesting promising antitumor properties .
Antimicrobial Properties
The compound has demonstrated moderate to strong activity against several bacterial strains. In particular, it has shown effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of inhibition against other pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise. For example, it has been noted to act as a competitive inhibitor of tyrosinase, a key enzyme involved in melanin production. Kinetic studies have confirmed that the compound binds effectively at the active site of the enzyme, leading to reduced activity.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Antitumor Efficacy : A derivative was tested on human breast cancer cells (MCF-7), showing a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- Antimicrobial Screening : In a comparative study, this compound was tested alongside standard antibiotics against E. coli and Staphylococcus aureus, showing superior activity compared to conventional treatments.
- Enzyme Inhibition Studies : The compound's ability to inhibit urease was evaluated using an enzyme inhibition kit, yielding an IC50 value of 5 µM, indicating strong potential for treating conditions like kidney stones where urease plays a role .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
